molecular formula C11H12BrN3O2 B13923936 6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid

6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid

Cat. No.: B13923936
M. Wt: 298.14 g/mol
InChI Key: GOOYQYFQZQCXGJ-UHFFFAOYSA-N
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Description

6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid is a pyrrolopyridazine derivative characterized by a bromo substituent at position 6, an isopropylamino group at position 4, and a carboxylic acid moiety at position 3. Its structural features—such as the electron-withdrawing bromo group and the polar carboxylic acid—suggest unique physicochemical properties and reactivity compared to analogs .

Properties

Molecular Formula

C11H12BrN3O2

Molecular Weight

298.14 g/mol

IUPAC Name

6-bromo-4-(propan-2-ylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid

InChI

InChI=1S/C11H12BrN3O2/c1-6(2)14-10-8(11(16)17)4-13-15-5-7(12)3-9(10)15/h3-6,14H,1-2H3,(H,16,17)

InChI Key

GOOYQYFQZQCXGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=NN2C1=CC(=C2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid generally follows a multi-step approach:

Specific Preparation Routes and Key Reactions

Bromination
  • Bromination is typically achieved using electrophilic brominating agents under controlled conditions to selectively functionalize the 6-position of the pyrrolo[1,2-b]pyridazine ring.
  • Mild acidic conditions are preferred to avoid over-bromination or ring degradation.
  • Yields for bromination steps are generally high (>90%) when optimized (e.g., using sodium nitrite and dilute acid conditions as in related pyrazolo-pyridine systems).
Amination
  • Introduction of the isopropylamino group is commonly performed by nucleophilic substitution of a suitable leaving group (e.g., halogen or activated intermediate) with isopropylamine.
  • Alternative methods include palladium-catalyzed amination or copper-catalyzed Ullmann-type coupling, which provide good regioselectivity and moderate to high yields.
  • Reaction conditions typically involve mild heating (room temperature to 85°C) in polar aprotic solvents such as dimethyl sulfoxide or 1,4-dioxane, often under inert atmosphere.
Carboxylic Acid Formation
  • The carboxylic acid group at position 3 can be introduced either by:
    • Direct carboxylation of an intermediate.
    • Hydrolysis of an ester precursor (e.g., ethyl ester) under acidic or basic conditions.
  • Ester intermediates such as 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester are common precursors, which upon hydrolysis yield the free acid.
  • Hydrolysis is generally performed under mild acidic or basic reflux conditions with high yield and purity.

Representative Synthetic Scheme (Summary)

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Core formation Cyclization of appropriate precursors 70-90 Starting from substituted pyridazine or pyrazole derivatives
2 Bromination Sodium nitrite, dilute H2SO4 or HCl, 0–5°C >90 Selective bromination at position 6
3 Amination Isopropylamine, Pd or Cu catalysis, 25–85°C 75-90 Nucleophilic substitution or Ullmann-type coupling
4 Ester hydrolysis Acidic or basic reflux 85-95 Conversion of ester to carboxylic acid

Detailed Research Findings

Patent Literature Insights

  • The Chinese patent CN102911174A describes the preparation of related pyrazolo-pyridine carboxylic acid esters and their 6-bromo derivatives using sodium nitrite-mediated bromination under acidic conditions with high yield and mild reaction parameters.
  • The patent emphasizes the importance of controlling molar ratios and temperature (preferably 0 to -5 °C) to achieve selective bromination without side reactions.
  • Amination steps in related systems often utilize copper or palladium catalysis with bases such as cesium carbonate in solvents like 1,4-dioxane, providing efficient substitution of halogens by amines.

Experimental Conditions and Optimization

  • Reaction temperature control is critical in bromination to avoid over-bromination.
  • Use of inert atmosphere (argon or nitrogen) during amination improves yield and reduces side reactions.
  • Purification typically involves silica gel chromatography or preparative HPLC to achieve high purity.
  • Post-reaction workup includes aqueous extraction, washing with sodium bicarbonate or brine, drying over sodium sulfate, and concentration under reduced pressure.

Comparative Table of Preparation Methods

Method Aspect Sodium Nitrite Bromination (Patent CN102911174A) Copper-Catalyzed Amination (Literature) Pd-Catalyzed Amination (Literature)
Reaction Temperature 0 to -5 °C 25 to 85 °C 25 to 80 °C
Solvent Dilute sulfuric or hydrochloric acid 1,4-Dioxane, DMSO Polar aprotic solvents (e.g., DMF, DMSO)
Catalyst/Base None (bromination) Copper(I) iodide, cesium carbonate Palladium catalysts, bases (e.g., NaOtBu)
Yield >90% 75-90% 70-85%
Workup Simple aqueous extraction and filtration Filtration, chromatography Chromatography
Notes Mild, selective bromination Effective for amination of aryl halides Effective but may require more expensive catalysts

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to form reduced derivatives.

  • Substitution: : The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions using suitable nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol.

Major Products Formed

Scientific Research Applications

6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid has several scientific research applications, including:

  • Chemistry: : The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for various chemical reactions and can be used in the development of new synthetic methodologies.

  • Biology: : The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. It can be used as a probe to investigate the binding sites and mechanisms of action of various biological targets.

  • Medicine: : The compound is being explored for its potential therapeutic applications, including its use as a lead compound for the development of new drugs. It has shown promise in preliminary studies for its anti-inflammatory, anticancer, and antimicrobial properties.

  • Industry: : The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the biochemical pathways in which the enzyme is involved. The isopropylamino group and the carboxylic acid group play crucial roles in the binding interactions, contributing to the compound’s specificity and potency .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural analogs and their substituents:

Compound Name Position 6 Position 4 Position 3 Core Structure Reference
6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid Br Isopropylamino Carboxylic acid Pyrrolo[1,2-b]pyridazine Target
6-Bromo-4-(ethylthio)pyrrolo[1,2-b]pyridazine-3-carboxamide Br Ethylthio Carboxamide Pyrrolo[1,2-b]pyridazine
2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine H 4-Chlorophenyl Methyl (position 7) Pyrrolo[1,2-b]pyridazine
(4aR)-1-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester H Difluoro-hydroxyphenyl 2-Methylpropyl ester Dihydropyrrolo[1,2-b]pyridazine

Key Observations :

  • Electrophilic Reactivity : The bromo group at position 6 (shared by the target and the ethylthio analog) enhances susceptibility to nucleophilic substitution, making these compounds useful intermediates for further derivatization .
  • Solubility : The carboxylic acid group in the target compound improves aqueous solubility compared to esters (e.g., 2-methylpropyl ester in ) or carboxamides (e.g., ethylthio analog in ).
  • Stability: The isopropylamino group may confer greater steric protection against oxidation compared to primary amines, as seen in instability issues with free amines in dihydropyrrolo[3,2-b]quinolones .

Physicochemical and Analytical Data

Compound Type Molecular Weight (LCMS m/z) HPLC Retention Time (min) Yield (%) Stability Notes Reference
Target (Carboxylic Acid) Not reported Not reported Likely hygroscopic
Ethylthio Carboxamide Discontinued Poor stability
2-Methylpropyl Ester 411 [M+H]⁺ 1.24 (SMD-TFA05) 80 Stable under inert conditions
Dihydropyrrolo[3,2-b]quinolone Not reported 36–60 Air-sensitive free amine

Insights :

  • The target’s carboxylic acid group likely reduces HPLC retention time compared to esters, as polar groups elute faster in reverse-phase chromatography.
  • LCMS data for the ester derivative (m/z 411 ) provides a benchmark for molecular weight validation of analogs.

Biological Activity

6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 2607738-61-2
  • Molecular Formula : C10H12BrN3O2
  • Molecular Weight : 284.12 g/mol

Research indicates that compounds in the pyrrolo[1,2-b]pyridazine class exhibit various biological activities, primarily through the modulation of signaling pathways involved in inflammation and cell proliferation. The specific mechanism of action for this compound includes:

  • Inhibition of Pro-inflammatory Cytokines : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β, which are crucial in inflammatory responses .
  • Antiproliferative Effects : The compound has demonstrated potential antiproliferative effects against various cancer cell lines, suggesting its utility in cancer therapy .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Anti-inflammatory Inhibits cytokine production (TNFα, IL-6) and reduces inflammation .
Anticancer Exhibits cytotoxic effects on cancer cell lines with potential for therapeutic use .
Cytoprotective Effects May protect against cellular stress and apoptosis in certain contexts .

Case Study 1: Anti-inflammatory Activity

A study investigated the effects of this compound on rat models of arthritis. The results indicated a significant reduction in joint inflammation markers and pain scores compared to control groups. This suggests a promising application for treating inflammatory diseases.

Case Study 2: Anticancer Potential

In vitro studies on various cancer cell lines demonstrated that this compound inhibited cell proliferation significantly at low micromolar concentrations. For instance, it showed an IC50 value of approximately 5 µM against breast cancer cells, indicating its potential as an anticancer agent.

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